molecular formula C16H14N2O2 B15229777 5-(4-Methoxy-[1,1'-biphenyl]-3-yl)oxazol-2-amine

5-(4-Methoxy-[1,1'-biphenyl]-3-yl)oxazol-2-amine

Katalognummer: B15229777
Molekulargewicht: 266.29 g/mol
InChI-Schlüssel: GSRBAUSXRROOEI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(4-Methoxy-[1,1’-biphenyl]-3-yl)oxazol-2-amine is a compound that belongs to the class of oxazole derivatives Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the cyclodehydration of N-acylamino acids using reagents such as N,N-diethylaniline . Another approach involves the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions .

Industrial Production Methods

Industrial production of oxazole derivatives often employs scalable and cost-effective methods. These methods may include the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product. The specific conditions and reagents used can vary depending on the desired scale and application of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

5-(4-Methoxy-[1,1’-biphenyl]-3-yl)oxazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.

    Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring or the biphenyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole N-oxides, while reduction can produce oxazoline derivatives. Substitution reactions can result in a wide range of functionalized oxazole compounds.

Wirkmechanismus

The mechanism of action of 5-(4-Methoxy-[1,1’-biphenyl]-3-yl)oxazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(4-Methoxy-[1,1’-biphenyl]-3-yl)oxazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group on the biphenyl moiety can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various fields.

Eigenschaften

Molekularformel

C16H14N2O2

Molekulargewicht

266.29 g/mol

IUPAC-Name

5-(2-methoxy-5-phenylphenyl)-1,3-oxazol-2-amine

InChI

InChI=1S/C16H14N2O2/c1-19-14-8-7-12(11-5-3-2-4-6-11)9-13(14)15-10-18-16(17)20-15/h2-10H,1H3,(H2,17,18)

InChI-Schlüssel

GSRBAUSXRROOEI-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)C2=CC=CC=C2)C3=CN=C(O3)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.